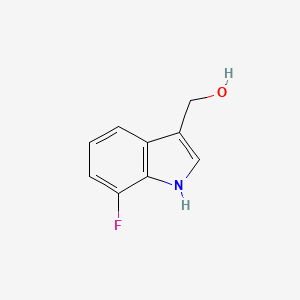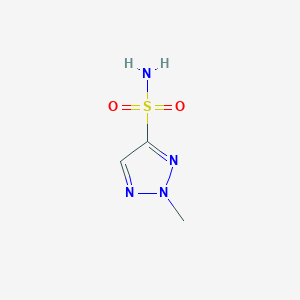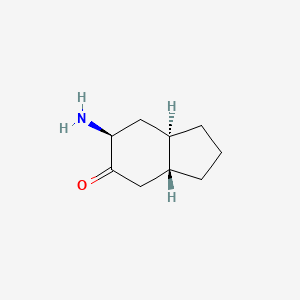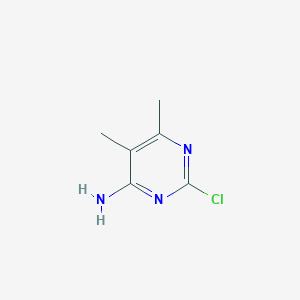
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a methylamino group and a dihydroindenol moiety. Its stereochemistry is defined by the (1R,2S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol typically involves the reductive amination of a suitable precursor. One common method is the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one with methylamine. The reaction is catalyzed by supported platinum, which ensures high stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of catalyst and reaction conditions is critical to maintain the desired stereochemistry and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. It is known to facilitate the secretion of norepinephrine, a neurotransmitter involved in the “fight or flight” response. The compound’s effects are mediated through its binding to adrenergic receptors, leading to the activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- (1R,2S)-2-(Methylamino)-1-phenylpropyl acetate
- (1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol
- (1R,2S)-2-(Methylamino)-1-phenylpropane-1-thiol hydrochloride
Comparison: Compared to these similar compounds, (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is unique due to its dihydroindenol structure. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
164347-51-7 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H13NO/c1-11-10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-12H,6H2,1H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
XRSKXRSFBQMVOK-VHSXEESVSA-N |
Isomerische SMILES |
CN[C@H]1[C@H](CC2=CC=CC=C12)O |
Kanonische SMILES |
CNC1C(CC2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)



![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)



![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)


![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)

![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
